oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
Oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a seven-membered thiazepane ring fused with a 1,1-dioxo (sulfone) group and substituted at the 7-position with a 2-fluorophenyl moiety. The oxolan-3-yl ester group at the 4-position introduces a cyclic ether functionality, enhancing solubility and metabolic stability compared to linear esters . Its molecular formula is C₁₇H₁₈FNO₅S, with a molecular weight of 367.39 g/mol.
Properties
IUPAC Name |
oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYQOTZCZAXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The thiazepane ring is constructed via cyclization of a linear diamine or mercaptoamine precursor. A representative method involves:
- Mercaptoamine Preparation : Reacting 2-fluorobenzylamine with thioglycolic acid to form a thioether-linked intermediate.
- Oxidative Cyclization : Treating the thioether with hydrogen peroxide (H₂O₂) in acetic acid to form the sulfone and induce cyclization.
Reaction Conditions :
Alternative Ring-Closing Strategies
Sulfenyl chloride intermediates, as demonstrated in oxathiolane synthesis, can be adapted for thiazepane formation:
- Sulfenyl Chloride Formation : Treat thioglycolic acid ester with sulfuryl chloride (SO₂Cl₂) to generate a sulfenyl chloride.
- Nucleophilic Attack : React with a diamine to form the sulfur-carbon bond, followed by oxidation to sulfone.
Key Optimization :
- pH Control : Maintain pH 3–4 during cyclization to minimize decomposition.
- Solvent System : Acetonitrile/water mixtures enhance solubility and reaction efficiency.
Esterification with Oxolan-3-ol
Carboxylic Acid Activation
The carboxylate group is esterified with oxolan-3-ol (tetrahydrofuran-3-ol) via acid chloride formation:
- Acid Chloride Synthesis : Treat the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane.
- Esterification : React the acid chloride with oxolan-3-ol in the presence of triethylamine.
Reaction Parameters :
Mitsunobu Reaction
For stereosensitive substrates, the Mitsunobu reaction ensures retention of configuration:
Advantages :
Process Optimization and Scalability
Oxidation State Management
The sulfone group is introduced early to avoid over-oxidation of sensitive functionalities:
Crystallization and Purification
- Antisolvent Crystallization : Use hexanes to precipitate the product from toluene.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (purity >98%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99.5% purity on C18 column (acetonitrile/water + 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions: oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Chemistry: In chemistry, oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers, coatings, and other materials with desirable properties .
Mechanism of Action
The mechanism of action of oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Electronic and Lipophilic Effects: The 2-fluorophenyl substituent in the target compound provides moderate electronegativity and lower lipophilicity (LogP ~2.1 estimated) compared to the 2-chlorophenyl analog (LogP ~2.5). This difference may influence membrane permeability and target engagement .
Ester Group Impact: The oxolan-3-yl group (cyclic ether ester) offers improved metabolic stability over benzyl esters, which are prone to hydrolysis by esterases.
Synthetic Accessibility :
- Synthesis of the target compound likely follows pathways similar to and , involving bromination, sulfonamidation, and esterification, with yields typically ranging from 54–70% for analogous thiazepane derivatives .
- Purification via column chromatography (as described in ) and structural validation using ¹H NMR and HRMS (e.g., ) are critical for confirming purity and regiochemistry .
Research Findings and Limitations
- Crystallographic Validation : Tools like SHELXL () and ORTEP-3 () are essential for resolving the thiazepane ring’s puckering geometry, particularly the sulfone group’s planar conformation .
- Biological Data Gaps : While and detail synthetic routes for BRAF/HDAC inhibitors with thiazole-pyrimidine cores, direct activity data for the target compound remain unaddressed. Hypothetically, the sulfone group may mimic phosphate moieties in kinase inhibitors, as seen in structurally related sulfonamides .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C₁₆H₂₀FNO₅S
Molecular Weight : 357.40 g/mol
CAS Number : 2175979-52-7
The compound features an oxolan ring fused with a thiazepane structure, which contributes to its unique reactivity and biological interactions. The presence of a fluorophenyl group enhances its pharmacological potential by influencing lipophilicity and receptor binding affinity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of thiazepanes have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Thiazepane Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazepane Derivative A | E. coli | 32 µg/mL |
| Thiazepane Derivative B | S. aureus | 16 µg/mL |
| Oxolan-3-yl 7-(2-fluorophenyl) | Not yet tested | - |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary in vitro studies using human cell lines have shown that thiazepane derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Table 2: Cytotoxicity of Thiazepane Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Thiazepane Derivative C | HeLa | 25 |
| Thiazepane Derivative D | MCF-7 | 30 |
| Oxolan-3-yl 7-(2-fluorophenyl) | Not yet tested | - |
The proposed mechanism of action for compounds in this class involves the inhibition of key enzymes involved in cellular processes. For example, thiazepanes have been shown to inhibit topoisomerases and other critical enzymes, leading to disrupted DNA replication in bacterial and cancer cells.
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A recent study evaluated the efficacy of thiazepane derivatives against multidrug-resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load when treated with these compounds, suggesting a potential therapeutic application in treating resistant infections.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of thiazepane derivatives, researchers found that specific compounds induced apoptosis through the mitochondrial pathway in breast cancer cells. This finding supports further investigation into this compound's potential as an anticancer drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
